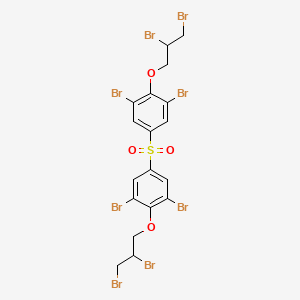

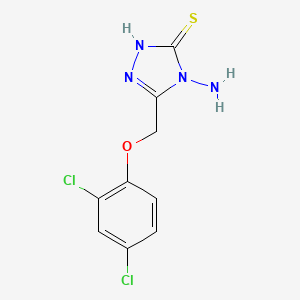

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines, as described in the synthesis of novel 4,5-disubstituted derivatives . Another approach involves the reaction of 4-amino-1,2,4-triazole-5-thione with different aldehydes to form Schiff bases and subsequent Mannich base derivatives . The synthesis of the compound "4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione" was achieved and characterized by single crystal X-ray analysis, providing a method that could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of a monohydrate derivative revealed a triclinic system with specific dihedral angles between the triazole ring and other substituents . Similarly, the dimeric silver(I) complex of a triazole derivative was characterized by single crystal X-ray diffraction . These studies provide insights into the molecular geometry and intermolecular interactions of triazole derivatives, which are relevant to understanding the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of a dimeric silver(I) complex demonstrates the ability of triazole derivatives to form coordination compounds . Additionally, the formation of Schiff bases and Mannich bases from triazole derivatives indicates their potential to undergo nucleophilic addition and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The crystal structure analysis provides information on the density, melting points, and geometric parameters of these compounds . Spectroscopic studies, including FT-IR, UV-visible, and NMR, offer insights into the vibrational modes, electronic transitions, and chemical shifts, which are crucial for understanding the properties of the compound . The nonlinear optical properties of a hydroxyethyl derivative of 1,2,4-triazole-3-thione suggest potential applications in materials science .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was synthesized from a reaction involving 3H-1,2,4-Triazole-3-thione and characterized using various analytical methods. This research contributes to understanding the structural properties of triazole derivatives (Xue et al., 2008).

Antimicrobial Activities

- Novel triazole derivatives have been synthesized, showing potential in antimicrobial activities. This includes derivatives of 3H-1,2,4-Triazole-3-thione, indicating their importance in developing new antimicrobial agents (Bektaş et al., 2007).

Complex Formation and Coordination Chemistry

- A study on the preparation and characterization of a mixed-ligand silver(I) complex involving 3H-1,2,4-Triazole-3-thione showcases its application in coordination chemistry and material science (Shirinkam et al., 2014).

Biological Activity Studies

- Research on Schiff base sulfur ether derivatives containing 1,2,4-triazole units, derived from 3H-1,2,4-Triazole-3-thione, revealed significant antifungal activities. This demonstrates the potential biomedical applications of these compounds (Zheng Yu-gu, 2015).

Photochemical and Nonlinear Optical Properties

- An in-depth study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a related compound, has been conducted to understand its photophysical, electronic, and nonlinear optical properties, indicating its potential in photonic and electronic applications (Nadeem et al., 2017).

Anti-Inflammatory and Molluscicidal Properties

- A series of 1,2,4-triazoles, including 3H-1,2,4-Triazole-3-thione derivatives, were investigated for their anti-inflammatory and molluscicidal properties. This research highlights the diverse biological activities these compounds can offer (El Shehry et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

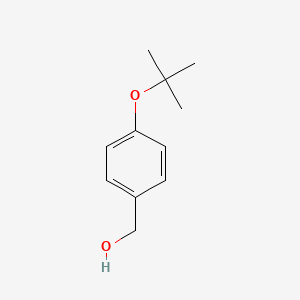

4-amino-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4OS/c10-5-1-2-7(6(11)3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGKBGZPADFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196051 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

CAS RN |

4413-40-5 | |

| Record name | 4-Amino-5-[(2,4-dichlorophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4413-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004413405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((2,4-dichlorophenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.